molecular formula C11H15NO B1321735 4-(Oxan-4-yl)aniline CAS No. 62071-40-3

4-(Oxan-4-yl)aniline

Cat. No.: B1321735
CAS No.: 62071-40-3
M. Wt: 177.24 g/mol
InChI Key: ZPKIQSVHYPMNNO-UHFFFAOYSA-N
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Description

4-(Oxan-4-yl)aniline is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Synthesis and Solar Cell Applications

4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl)aniline, a novel monomer, has been synthesized and used in the electrochemical synthesis of polymers. These polymers, especially when combined with graphene, have shown potential in the fabrication of dye-sensitized solar cells, demonstrating a significant increase in energy conversion efficiency compared to conventional Pt counter electrodes (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).

Electrochromic Materials

Electrochromic materials incorporating a donor-acceptor system with derivatives of 4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-N-(4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl)-N-(4-nitrophenyl)aniline have been synthesized. These materials exhibit significant optical contrasts and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications (Li, Liu, Ju, Zhang, & Zhao, 2017).

Nanoparticle Conjugation for Biomedical Imaging

Aniline-catalyzed oxime chemistry has been utilized to conjugate cell-penetrating peptides to superparamagnetic iron oxide nanoparticles. This conjugation significantly enhances the internalization of these nanoparticles in cells, indicating potential applications in biomedical imaging (Cavalli, Carbajo, Acosta, Lope-Piedrafita, Candiota, Arús, Royo, & Albericio, 2012).

Electroluminescent Materials

A class of emitting amorphous molecular materials, including derivatives of 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline, has been designed. These materials exhibit intense fluorescence emission and high glass-transition temperatures, making them suitable for organic electroluminescent devices capable of emitting multicolor light, including white (Doi, Kinoshita, & Okumoto, Y. Shirota, 2003).

Corrosion Inhibition

A synthesized compound, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, has been studied for its corrosion inhibiting properties on mild steel in acidic solutions. It demonstrates efficient inhibition, indicating potential as a corrosion inhibitor (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Future Directions

“4-(Oxan-4-yl)aniline” is available from several suppliers for scientific research needs . As research progresses, new applications and properties of this compound may be discovered.

Properties

IUPAC Name

4-(oxan-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKIQSVHYPMNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70606139
Record name 4-(Oxan-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70606139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62071-40-3
Record name 4-(Oxan-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70606139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

140 g of stannous chloride were added over 30 minutes at room temperature to a suspension of 43.4 g of 4-(p-nitrophenyl)-tetrahydropyran in 435 ml of concentrated hydrochloric acid and the mixture was heated at 60° C for 2 hours and was cooled to 4° C. The mixture was filtered and the recovered crystals were washed with water and dissolved in a mixture of 300 g of iced water and 300 ml of 2N sodium hydroxide. The solution was stirred at room temperature and was then filtered. The recovered crystals were dissolved in methylene chloride and the aqueous alkaline phase was extracted with methylene chloride. The combined methylene chloride phases were washed with water and dried and evaporated to dryness. The residue was crystallized from isopropyl alcohol to obtain 27 g of 4-(p-aminophenyl)-tetrahydropyran melting at 122° C.
[Compound]
Name
stannous chloride
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
435 mL
Type
solvent
Reaction Step One

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